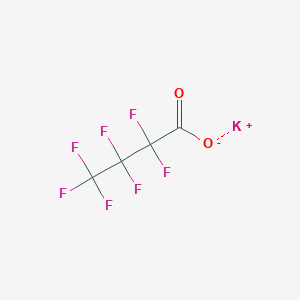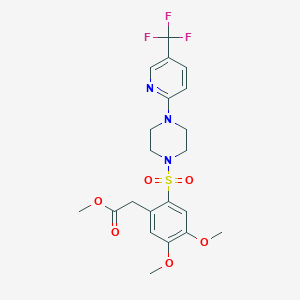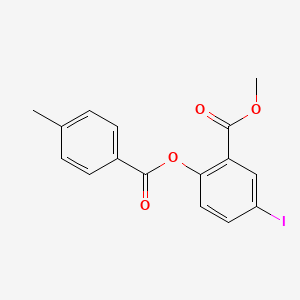
(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
The compound “(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid” is similar to the one you asked about . It has the molecular formula C11H20N2O4 .
Molecular Structure Analysis
The molecular structure of “(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid” is available in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid” can be found in databases like ChemicalBook . It provides information like melting point, boiling point, density, molecular formula, molecular weight, and more .Wissenschaftliche Forschungsanwendungen
Catalytic Non-Enzymatic Kinetic Resolution
This compound is involved in catalytic non-enzymatic kinetic resolution (KR) processes, which are crucial in asymmetric synthesis for the production of enantiopure compounds. Such resolutions are essential in the industrial synthesis of chiral compounds, employing transition metal-mediated and organocatalyzed KRs to achieve high enantioselectivity and yield. The development of chiral catalysts for asymmetric reactions has made significant progress, enhancing the efficiency of these processes in organic synthesis (Pellissier, 2011).
Biocatalyst Inhibition Studies
Carboxylic acids, including derivatives like "(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid," are investigated for their effects on microbial biocatalysts. These studies are important for understanding how such compounds can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production of biorenewable chemicals. Insights from this research can guide the engineering of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Antioxidant and Biological Activity
Research into naturally occurring carboxylic acids and their derivatives, including tert-butoxycarbonyl-containing compounds, has revealed various biological activities. These compounds serve as antioxidants and possess antimicrobial, anticancer, and antibacterial properties. The synthetic derivatives containing a tert-butyl group have shown significant biological activities, highlighting the potential of these compounds in pharmaceutical, cosmetic, and agronomic industries (Dembitsky, 2006).
Application in Drug Synthesis
Levulinic acid (LEV) derivatives, which can be synthesized from carboxylic acid precursors like "this compound," are used in drug synthesis. These derivatives offer a flexible and diverse approach in drug development, potentially reducing the cost of drug synthesis and simplifying complex synthesis steps. This application is especially relevant in cancer treatment and the creation of medical materials (Zhang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





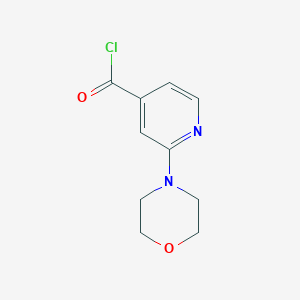
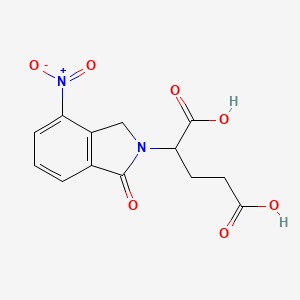
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
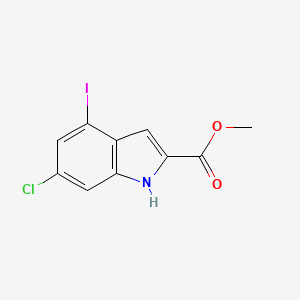


![4-[(4-Hydroxyphenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3121885.png)
![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B3121893.png)
